

Strategic Sourcing & Synthesis Guide: 4-Hydroxy-5-nitroisophthalaldehyde

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Compound of Interest

Compound Name: 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde

CAS No.: 70310-96-2

Cat. No.: B376770

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Executive Summary

4-Hydroxy-5-nitroisophthalaldehyde (CAS: 70310-96-2) is a specialized aromatic building block critical for the synthesis of fused heterocyclic systems and next-generation hemoglobin modulators (e.g., Voxelotor analogs).^{[1][2][3][4]} Due to its specific substitution pattern—combining an electron-donating hydroxyl group with strongly electron-withdrawing nitro and formyl groups—it exhibits unique reactivity but suffers from limited commercial availability and high unit costs.

This guide provides a dual-track strategy for researchers: a Procurement Protocol for sourcing high-purity commercial stock and a Synthesis Protocol for in-house production when commercial lead times or costs are prohibitive.

Part 1: Chemical Identity & Market Analysis

Chemical Profile^{[5][6][7][8]}

- IUPAC Name: **4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde**

- CAS Number: 70310-96-2[1][2][3][4]
- Molecular Formula: C₈H₅NO₅
- Molecular Weight: 195.13 g/mol
- Appearance: Typically a yellow to orange crystalline solid.
- Solubility: Soluble in DMSO, DMF, and warm ethyl acetate; sparingly soluble in water.

Commercial Sourcing Landscape

The market for this compound is characterized by low liquidity and high volatility. It is not a commodity chemical but a "made-to-order" intermediate.

Representative Supplier Tiers:

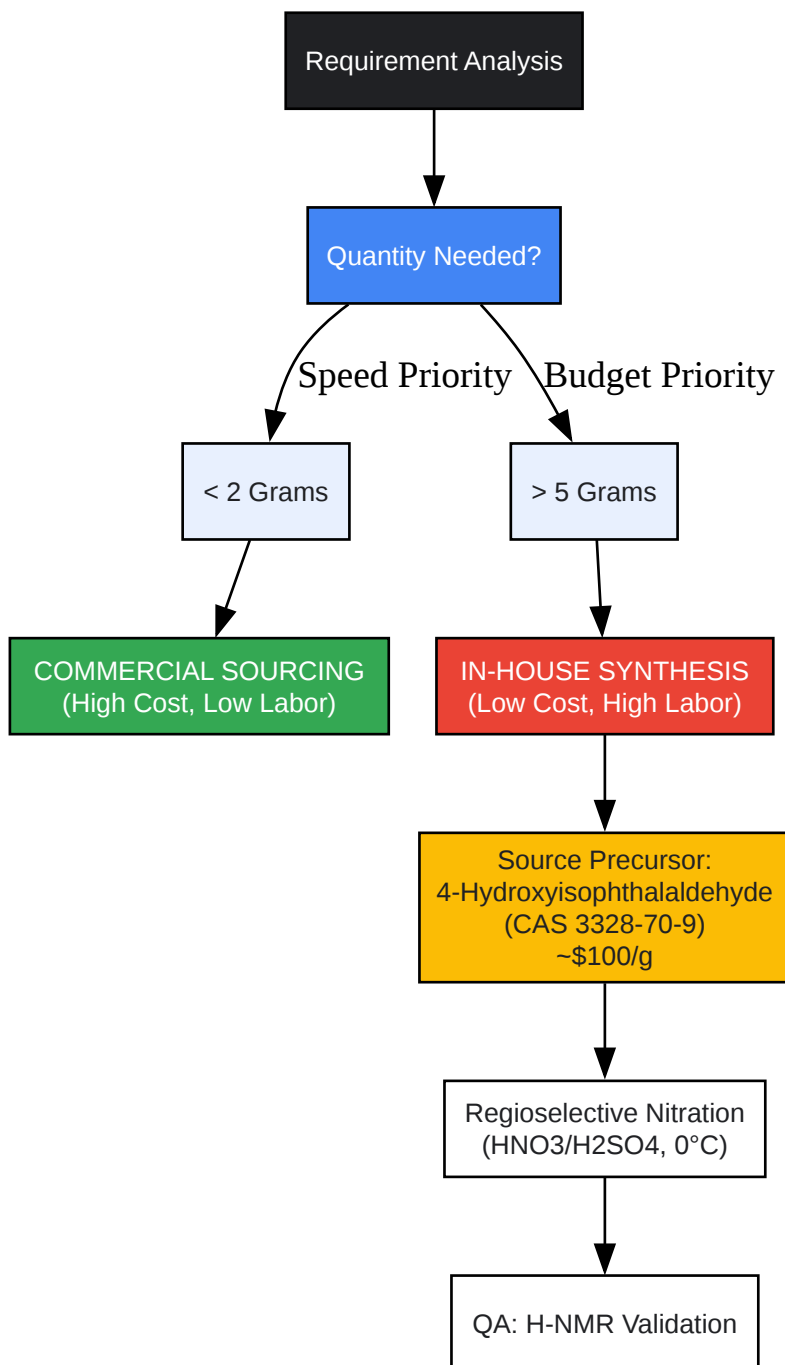
Supplier Type	Examples	Typical Purity	Est. Lead Time	Price Estimate (USD)
Tier 1: Global Aggregators	BLD Pharm, Bidepharm	95-97%	2-3 Weeks (Stock)	\$350 - \$450 / gram
Tier 2: Catalog Vendors	Sigma-Aldrich (Custom), TCI	>98%	4-8 Weeks (Backorder)	\$500+ / gram
Tier 3: Custom Synthesis	WuXi AppTec, ChemPartner	>99%	8-12 Weeks	\$5,000+ / kg (FTE basis)

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Critical Insight: The high price per gram (\$300+) suggests that for requirements exceeding 5 grams, in-house synthesis becomes the economically dominant strategy, provided you have standard fume hood capabilities.

Part 2: Technical Deep Dive – The "Make vs. Buy" Decision

To determine the optimal path, researchers should utilize the following decision logic.



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Figure 1: Decision matrix for sourcing 4-Hydroxy-5-nitroisophthalaldehyde based on scale and resource availability.

Part 3: In-House Synthesis Protocol (The "Make" Option)

If commercial sourcing is rejected, the following protocol offers a robust, self-validating method for synthesizing the target from 4-Hydroxyisophthalaldehyde (CAS 3328-70-9).

Mechanistic Rationale

The synthesis relies on Electrophilic Aromatic Substitution (EAS).

- Directing Groups: The substrate has two formyl groups (-CHO, meta-directors) and one hydroxyl group (-OH, ortho/para-director).
- Regioselectivity: The -OH group strongly activates the ring. Positions ortho to the -OH are favored.
 - Position 3 is blocked by a formyl group.
 - Position 5 is open and activated by the -OH (ortho) and consistent with the meta-direction of the formyl groups.
 - Result: Nitration occurs almost exclusively at Position 5.

Experimental Procedure

Scale: 10 mmol (approx. 1.5 g output)^[5]

Reagents:

- 4-Hydroxyisophthalaldehyde (1.50 g, 10 mmol)
- Concentrated Sulfuric Acid (H₂SO₄), 98% (10 mL)
- Fuming Nitric Acid (HNO₃) or KNO₃ (1.05 eq)

- Ice/Water mixture

Step-by-Step Workflow:

- Dissolution: In a 50 mL round-bottom flask, dissolve 1.50 g of 4-Hydroxyisophthalaldehyde in 10 mL of conc. H₂SO₄.^[6] Cool to 0–5°C in an ice bath. Note: The solution may turn dark orange; this is normal.
- Nitration: Dropwise add the nitrating agent (mixed acid or KNO₃ dissolved in H₂SO₄) over 30 minutes. Maintain temperature <10°C to prevent oxidation of the aldehyde groups.
- Monitoring (Self-Validating Step): After 1 hour, perform a TLC (Ethyl Acetate:Hexane 1:1).
 - Success Criteria: Disappearance of the starting material spot (R_f ~0.6) and appearance of a new, more polar yellow spot (R_f ~0.4).
- Quench: Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
- Isolation: Filter the solid, wash with cold water (3 x 20 mL) until the filtrate is neutral pH.
- Purification: Recrystallize from Ethanol/Water or Acetic Acid if purity is <95%.

Part 4: Quality Assurance & Analytical Specifications

Whether purchased or synthesized, the compound must be validated before use in downstream applications.

Diagnostic H-NMR (DMSO-d₆)

The proton NMR spectrum provides a definitive "fingerprint" for the 4-hydroxy-5-nitro substitution pattern.

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Structural Insight
11.5 - 12.0 ppm	Broad Singlet	1H	-OH	Phenolic proton (deshielded by H-bonding)
10.2 - 10.4 ppm	Singlet	1H	-CHO (C1)	Formyl group
9.8 - 10.0 ppm	Singlet	1H	-CHO (C3)	Formyl group
8.5 - 8.8 ppm	Singlet	1H	Ar-H (C6)	Aromatic proton between -NO ₂ and -CHO
8.1 - 8.3 ppm	Singlet	1H	Ar-H (C2)	Aromatic proton between two -CHO groups

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Validation Check: If you see doublets in the aromatic region ($J \sim 8$ Hz), you have likely nitrated the wrong position or have starting material remaining. The target molecule possesses isolated aromatic protons, which must appear as singlets.

Storage & Stability

- Condition: Store at -20°C under Argon/Nitrogen.
- Stability: Aldehydes are prone to air oxidation to carboxylic acids.
- Safety: As a nitro-aromatic, the compound is potentially shock-sensitive if dry and impure. Handle with standard energetic material precautions.

References

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